molecular formula C12H9ClF3N3 B12584108 [(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-96-1

[(5-Chloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12584108
CAS No.: 647839-96-1
M. Wt: 287.67 g/mol
InChI Key: ZANMFFSNQGMHNH-UHFFFAOYSA-N
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Description

(5-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound that features a chloropyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to a reaction with malononitrile to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of (5-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:

    5-Chloro-3-pyridineboronic acid: Shares the chloropyridine moiety but differs in its functional groups and applications.

    Methyl 5-(2-chloropyridin-3-yl)pentanoate: Contains a chloropyridine ring but has different substituents and chemical properties.

The uniqueness of (5-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring with a trifluoropropyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

CAS No.

647839-96-1

Molecular Formula

C12H9ClF3N3

Molecular Weight

287.67 g/mol

IUPAC Name

2-[(5-chloropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9ClF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2

InChI Key

ZANMFFSNQGMHNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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